molecular formula C15H16N4O B11465055 2-(2-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

2-(2-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

Cat. No.: B11465055
M. Wt: 268.31 g/mol
InChI Key: KFGFHMHRICNSPH-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that features a pyrazolo[3,4-d]pyridazine core with a 2-methoxyphenyl group and three methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with 3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(2-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
  • 2-(2-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine
  • 2-(2-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyrimidine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2-(2-methoxyphenyl)-3,4,7-trimethylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C15H16N4O/c1-9-14-11(3)19(18-15(14)10(2)17-16-9)12-7-5-6-8-13(12)20-4/h5-8H,1-4H3

InChI Key

KFGFHMHRICNSPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1C3=CC=CC=C3OC)C)C

Origin of Product

United States

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